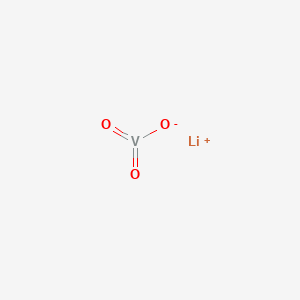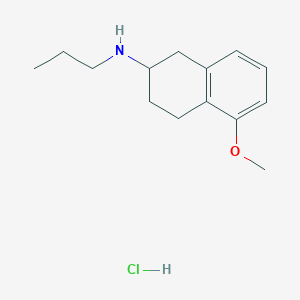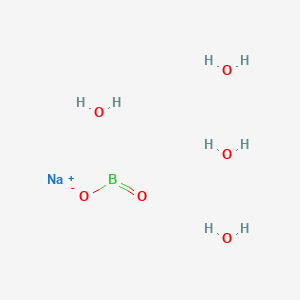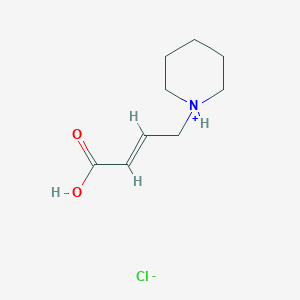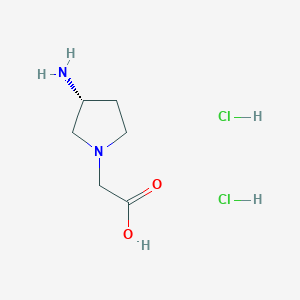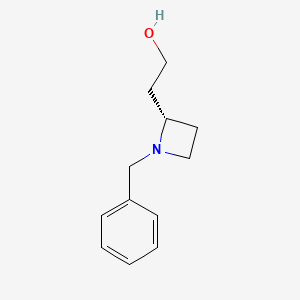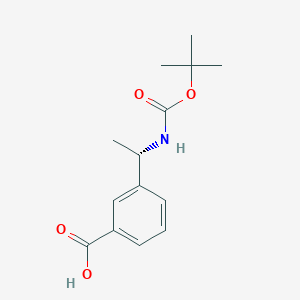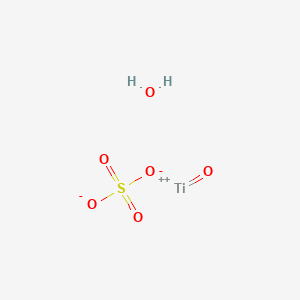
Titanium(IV) oxide sulfate sulfuric acid hydrate
Übersicht
Beschreibung
Titanium(IV) oxide sulfate sulfuric acid hydrate is widely used as a pigment in paints and dyes. It is also useful in the preparation of stable amorphous titanium oxide hollow microspheres .
Synthesis Analysis
This compound is used in the preparation of mesoporous titania particles having anatase-type crystalline wall . It was also used as a water-soluble precursor for the preparation of Nb-doped TiO2 nanoparticles by spray drying .Molecular Structure Analysis
The linear formula of this compound is TiOSO4 · xH2SO4 · yH2O . The exact structure of the compound can vary depending on the values of x and y, which represent the number of sulfuric acid and water molecules respectively.Chemical Reactions Analysis
This compound has been used as a solvent for preparing Ti (IV) stock solutions to understand the interaction of oxocarbonic anions with highly charged metal ions using Resonance Raman spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.95 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound is a powder and is classified as a catalyst with titanium as the core .Wissenschaftliche Forschungsanwendungen
Behavior in Hydrolysis Process
Sulfur in the form of SO4²⁻ ions plays a significant role in the hydrolysis process of titanyl sulfate solution, affecting the crystal structure and phase transition of hydrated titanium dioxide. This process is important in stabilizing anatase and hindering the transformation into rutile, which has implications for photocatalytic applications (Zeng et al., 2016).
Preparation of Titanium Dioxide Hydrosols
The preparation method involving highly acidic solutions of TiCl4 with Na2SO4 results in titanium dioxide sols with narrow size distributions. This is significant for applications requiring specific particle sizes, such as in pigment production or in catalysis (Matijević et al., 1977).
Electrochemical Properties in Acidic Solutions
The behavior of titanium in sulfuric acid media, forming oligomers with sulfate ions as bridging ions, is crucial for understanding the electrochemical properties of titanium in various industrial processes (Shepherd & Donne, 2007).
Semiconductive Properties of Titanium Anodic Oxide Films
The growth rate of anodic oxide films on titanium affects their semiconductive properties, which is relevant in electronics and protective coatings (Ohtsuka & Otsuki, 1998).
Surface Study for Electrochemical Applications
The surface study of titanium oxides in sulfuric acid, especially for oxygen evolution, provides insights into potential applications in electrochemistry and material science (Pouilleau et al., 1997).
Spectrometry Analysis in Sulfuric Acid Solutions
FT-Raman spectrometry has been used to study titanium(IV) speciation in sulfuric acid solutions, which is essential for understanding chemical reactions and material properties in various industrial applications (Baillon et al., 2008).
Hydrothermal Treatment of Hydrated Titanium Dioxide
Understanding the transformations of hydrated titanium dioxide in hydrothermal treatment is key for applications in ceramics and materials processing (Syutkin et al., 2010).
Safety and Hazards
Titanium(IV) oxide sulfate sulfuric acid hydrate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective clothing, gloves, eye protection, and face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
oxotitanium(2+);sulfate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.H2O.O.Ti/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAGNPMPHSIJF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].O=[Ti+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O6STi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




